molecular formula C25H26N4O3 B3039165 Diaminorhodamine-4M CAS No. 339527-79-6

Diaminorhodamine-4M

Cat. No.: B3039165
CAS No.: 339527-79-6
M. Wt: 430.5 g/mol
InChI Key: SEHXCXYNFKCWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diaminorhodamine-4M is a rhodamine-based photo-stable fluorescent indicator primarily used for the detection of nitric oxide. It is known for its high sensitivity, with a detection limit of approximately 10 nanomolar. The compound reacts with nitric oxide in the presence of oxygen, resulting in a triazolo-rhodamine analog that exhibits significantly enhanced fluorescence quantum efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diaminorhodamine-4M involves the reaction of rhodamine derivatives with specific amines under controlled conditions. The process typically includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Diaminorhodamine-4M primarily undergoes:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diaminorhodamine-4M has a wide range of applications in scientific research:

Mechanism of Action

Diaminorhodamine-4M is compared with other similar compounds such as:

Uniqueness:

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-methyliminocyclohexa-1,4-diene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-27-19-11-10-18(23(24(19)26)25(30)31)22-16-8-6-14(28(2)3)12-20(16)32-21-13-15(29(4)5)7-9-17(21)22/h6-13H,26H2,1-5H3,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHXCXYNFKCWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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